![molecular formula C8H13BrO B13566186 2-Bromo-7-oxaspiro[3.5]nonane](/img/structure/B13566186.png)
2-Bromo-7-oxaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-oxaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a bromine atom and an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-oxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of a spirocyclic precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-oxaspiro[3.5]nonane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing oxaspiro ring.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon derivative.
Scientific Research Applications
2-Bromo-7-oxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Bromo-7-oxaspiro[3.5]nonane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The spirocyclic structure can enhance binding affinity and selectivity for certain molecular targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar structure but different ring size and heteroatom composition.
2-Oxa-7-azaspiro[3.5]nonane: A structurally related compound with an azaspiro ring instead of an oxaspiro ring.
Uniqueness
2-Bromo-7-oxaspiro[3.5]nonane is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Its oxaspiro ring system also provides a rigid and stable framework that can be exploited in various chemical transformations and applications .
Properties
Molecular Formula |
C8H13BrO |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
2-bromo-7-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13BrO/c9-7-5-8(6-7)1-3-10-4-2-8/h7H,1-6H2 |
InChI Key |
JMNVEJUBSPLSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


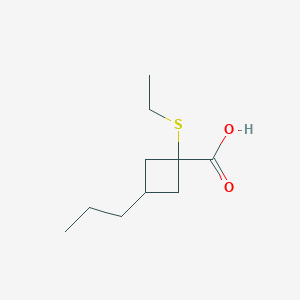
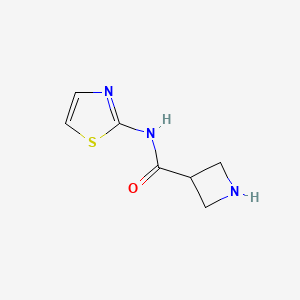

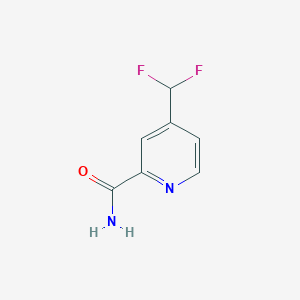
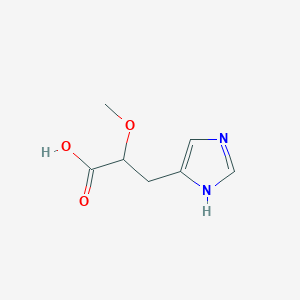
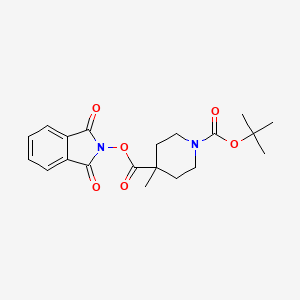
![2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid](/img/structure/B13566147.png)
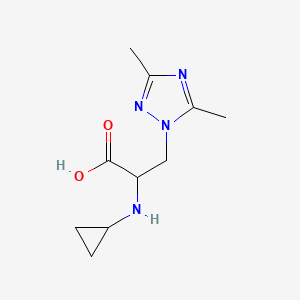
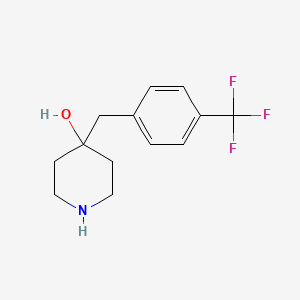
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
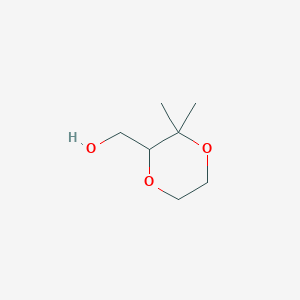
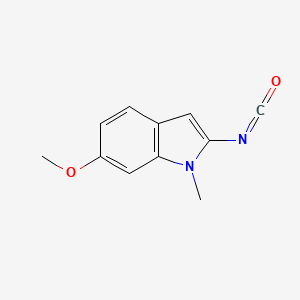
![tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate](/img/structure/B13566193.png)
![tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)
